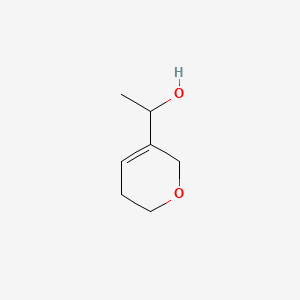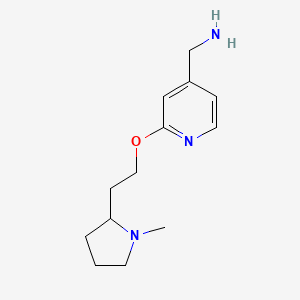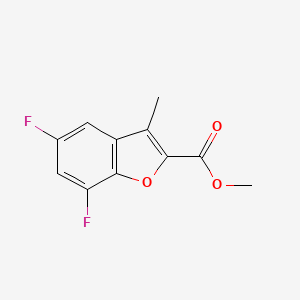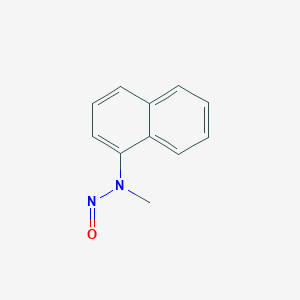
N-methyl-N-naphthalen-1-ylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of nitrosamines, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-naphthalen-1-ylnitrous amide typically involves the nitrosation of N-methylnaphthalen-1-amine. The reaction is usually carried out in the presence of a nitrosating agent such as sodium nitrite (NaNO2) under acidic conditions. The reaction mixture is heated to facilitate the formation of the nitrosamine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrosation reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-naphthalen-1-ylnitrous amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene derivatives or carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
N-methyl-N-naphthalen-1-ylnitrous amide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biological studies to investigate the effects of nitrosamines on cellular processes and gene expression.
Medicine: this compound is studied for its potential therapeutic applications, particularly in the development of anticancer drugs.
Industry: It is employed in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-methyl-N-naphthalen-1-ylnitrous amide exerts its effects involves the formation of reactive intermediates that can interact with cellular components. The compound can induce oxidative stress, leading to DNA damage and apoptosis in cells. The molecular targets and pathways involved include DNA, proteins, and cellular signaling pathways.
Comparison with Similar Compounds
N-nitrosodimethylamine
N-nitrosomethylethylamine
N-nitrosopyrrolidine
N-nitrosomorpholine
Is there anything specific you would like to know more about?
Properties
CAS No. |
6330-52-5 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-methyl-N-naphthalen-1-ylnitrous amide |
InChI |
InChI=1S/C11H10N2O/c1-13(12-14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
IXYNHGBXMMIQEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



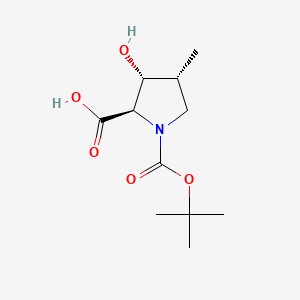
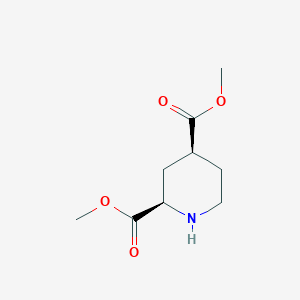
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
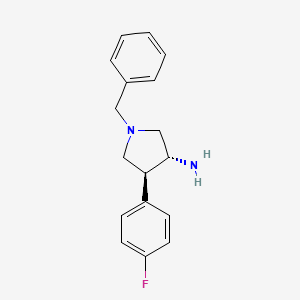
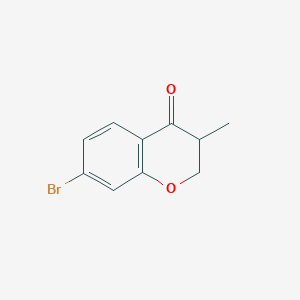

![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
